molecular formula C31H41N5O6 B12372823 E3 ligase Ligand-Linker Conjugate 44

E3 ligase Ligand-Linker Conjugate 44

Numéro de catalogue: B12372823
Poids moléculaire: 579.7 g/mol
Clé InChI: ACHUEFVXKKYYLW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

E3 ligase Ligand-Linker Conjugate 44 is a part of the proteolysis-targeting chimera (PROTAC) technology. This compound incorporates a ligand for the E3 ubiquitin ligase and a linker, which together facilitate the targeted degradation of specific proteins within cells. The E3 ubiquitin ligase plays a crucial role in the ubiquitination process, which tags proteins for degradation by the proteasome. This technology has revolutionized drug development by enabling the selective degradation of disease-causing proteins .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of E3 ligase Ligand-Linker Conjugate 44 typically involves the following steps:

    Ligand Synthesis: The ligand for the E3 ubiquitin ligase is synthesized using standard organic synthesis techniques. This may involve multiple steps, including protection and deprotection of functional groups, coupling reactions, and purification.

    Linker Attachment: The synthesized ligand is then attached to a linker molecule. This step often involves the use of coupling reagents and catalysts to form a stable bond between the ligand and the linker.

    Final Conjugation: The final step involves conjugating the ligand-linker complex to the target protein ligand.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, as well as implementing quality control measures to ensure consistency and safety of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

E3 ligase Ligand-Linker Conjugate 44 undergoes several types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can also undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may yield reduced forms. Substitution reactions can result in various substituted derivatives .

Applications De Recherche Scientifique

E3 ligase Ligand-Linker Conjugate 44 has a wide range of scientific research applications, including:

Mécanisme D'action

The mechanism of action of E3 ligase Ligand-Linker Conjugate 44 involves the formation of a ternary complex between the target protein, the E3 ubiquitin ligase, and the conjugate. This complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system, which plays a critical role in maintaining cellular homeostasis by regulating protein turnover .

Comparaison Avec Des Composés Similaires

E3 ligase Ligand-Linker Conjugate 44 can be compared with other similar compounds, such as:

This compound is unique in its specific ligand-linker combination, which may offer advantages in terms of selectivity and efficacy compared to other PROTACs .

Propriétés

Formule moléculaire

C31H41N5O6

Poids moléculaire

579.7 g/mol

Nom IUPAC

tert-butyl 2-[4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]-2,7-diazaspiro[3.4]octan-7-yl]methyl]piperidin-1-yl]acetate

InChI

InChI=1S/C31H41N5O6/c1-30(2,3)42-26(38)16-33-11-8-20(9-12-33)15-34-13-10-31(17-34)18-35(19-31)21-4-5-22-23(14-21)29(41)36(28(22)40)24-6-7-25(37)32-27(24)39/h4-5,14,20,24H,6-13,15-19H2,1-3H3,(H,32,37,39)

Clé InChI

ACHUEFVXKKYYLW-UHFFFAOYSA-N

SMILES canonique

CC(C)(C)OC(=O)CN1CCC(CC1)CN2CCC3(C2)CN(C3)C4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.